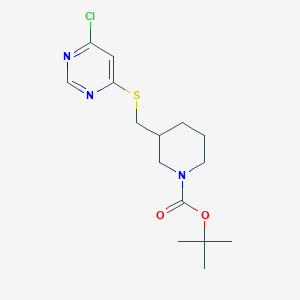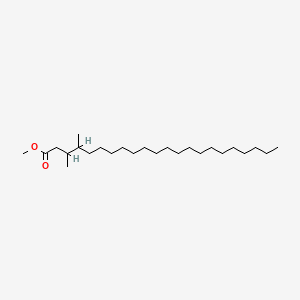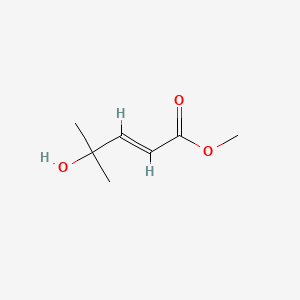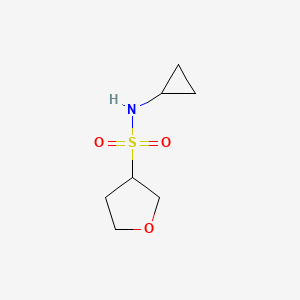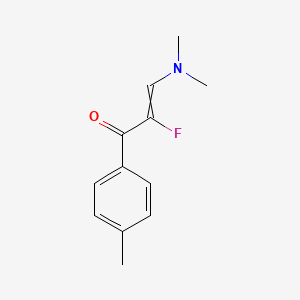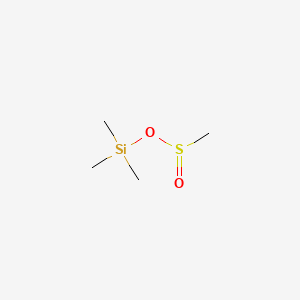
Trimethylsilyl methanesulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl methanesulfinate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a methanesulfinate moiety. This compound is known for its utility in organic synthesis, particularly as a silylating agent. The trimethylsilyl group imparts unique properties to the compound, making it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trimethylsilyl methanesulfinate can be synthesized through several methods. One common approach involves the reaction of methanesulfonic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl group. The general reaction is as follows:
CH3SO3H+(CH3)3SiCl→CH3SO3Si(CH3)3+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Trimethylsilyl methanesulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to yield sulfides.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides and nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted silyl compounds
Applications De Recherche Scientifique
Trimethylsilyl methanesulfinate has a wide range of applications in scientific research:
Chemistry: Used as a silylating agent to protect hydroxyl groups during synthesis.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify molecular structures.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of trimethylsilyl methanesulfinate involves the transfer of the trimethylsilyl group to a target molecule. This process typically occurs through nucleophilic substitution, where the silyl group replaces a hydrogen atom or another functional group on the target molecule. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparaison Avec Des Composés Similaires
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with similar applications but different reactivity due to the presence of the trifluoromethanesulfonate group.
Trimethylsilyl chloride: Commonly used for silylation but less stable compared to trimethylsilyl methanesulfinate.
Trimethylsilyl acetate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions while maintaining stability under different conditions sets it apart from other silylating agents.
Propriétés
Numéro CAS |
54193-90-7 |
|---|---|
Formule moléculaire |
C4H12O2SSi |
Poids moléculaire |
152.29 g/mol |
Nom IUPAC |
trimethylsilyl methanesulfinate |
InChI |
InChI=1S/C4H12O2SSi/c1-7(5)6-8(2,3)4/h1-4H3 |
Clé InChI |
KEDKLJYQJMFUGN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OS(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


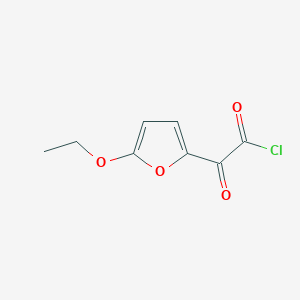
![Methyl 1,3-dimethyl-2-thiabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B13957264.png)
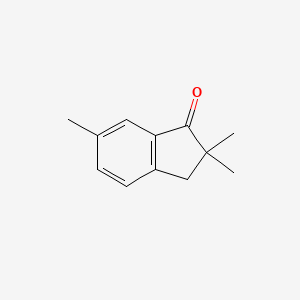
![4-[(4-chlorobenzyl)oxy]-N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3-methoxybenzamide](/img/structure/B13957285.png)
